1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one
Description
1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a heterocyclic organic compound featuring a propan-2-one backbone substituted with a methylamino group and a 1,2,3-thiadiazol-4-yl moiety. The 1,2,3-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in medicinal chemistry, particularly in agrochemicals and pharmaceuticals . The methylamino group enhances solubility and may influence biological interactions.
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-(methylamino)-3-(thiadiazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-7-3-6(10)2-5-4-11-9-8-5/h4,7H,2-3H2,1H3 |
InChI Key |
MFHNAVMNBNIODY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1=CSN=N1 |
Origin of Product |
United States |
Biological Activity
1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C6H9N3OS
- Molecular Weight : 159.22 g/mol
- CAS Number : 1849341-74-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes in pathogens.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity and Anticancer Activity
Studies have shown that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction through caspase activation |
| MCF7 | 30 | Cell cycle arrest in the G2/M phase |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Umesha et al. (2009) demonstrated that a series of thiadiazole derivatives showed potent antimicrobial activity against clinical isolates of bacteria and fungi. The study highlighted the structure–activity relationship (SAR) indicating that modifications on the thiadiazole ring could enhance antimicrobial potency.
- Cytotoxicity Assessment : In a study published in Pharmaceutical Biology (2018), researchers evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines. The results indicated that compounds with a methylamino substitution exhibited enhanced activity compared to their unsubstituted counterparts.
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in cellular processes. The methylamino group may enhance solubility and bioavailability, facilitating better interaction with target sites.
Safety and Toxicology
Safety data indicate that while the compound shows promising biological activity, it also poses risks such as skin and eye irritation upon exposure. Proper handling protocols should be observed in laboratory settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
(a) Thiadiazole vs. Thiophene Derivatives
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the thiadiazole with a thiophene ring. The hydroxyl group in this compound may increase polarity compared to the ketone in the target molecule.
- 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (): Incorporates a naphthalene system, adding aromatic bulk. This could enhance binding to hydrophobic targets but reduce solubility relative to the thiadiazole-containing compound.
(b) Thiadiazole vs. Thiazole Derivatives
- (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (): Features a thiazole ring (one sulfur, one nitrogen) instead of thiadiazole. The enaminone structure (conjugated ene-amine-ketone) enables resonance stabilization, which may enhance stability in biological systems. This compound is noted as an intermediate in anticancer research, suggesting that the thiadiazole analogue could similarly serve in drug development .
(c) Piperidine-Based Analogues
- (S)-1-(Piperidin-2-yl)propan-2-one (XS in ): Shares the propan-2-one core but replaces thiadiazole with a piperidine ring. Piperidine’s basic nitrogen may improve membrane permeability, but the lack of sulfur could reduce interactions with metal-containing enzymes. This compound is used as an anti-helminthic, highlighting the pharmacological impact of heterocycle choice .
Functional Group Variations
(a) Ketone vs. Enaminone
- The target compound’s propan-2-one group contrasts with enaminone derivatives like (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (). Enaminones offer conjugated systems for electronic modulation, whereas the ketone in the target compound may participate in nucleophilic additions or hydrogen bonding .
(b) Methylamino vs. Other Amines
- N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Replaces the ketone with an ether and amine group.
Physicochemical Properties
- Solubility: The methylamino group may improve aqueous solubility relative to naphthalene-containing analogues ().
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Heterocycle | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Propan-2-one | 1,2,3-Thiadiazole | Methylamino, Ketone | Drug intermediates, Agrochemicals |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propan-1-ol | Thiophene | Methylamino, Hydroxyl | Hydrophobic target binding |
| (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one | Enaminone | Thiazole | Dimethylamino, Enaminone | Anticancer intermediates |
| (S)-1-(Piperidin-2-yl)propan-2-one | Propan-2-one | Piperidine | None | Anti-helminthic drugs |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the construction of the 1,2,3-thiadiazole ring followed by functionalization of the propan-2-one side chain with a methylamino substituent. The preparation can be broken down into two main stages:
Synthesis of 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole nucleus is commonly prepared via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. Several methods have been reported in the literature:
Cyclocondensation of hydrazine derivatives with thionating agents: This approach involves the reaction of hydrazine or substituted hydrazines with sulfur sources such as sulfur monochloride or elemental sulfur under controlled conditions to form the thiadiazole ring.
Ring transformation of oxadiazole-3-thione derivatives: Certain oxadiazole precursors can be converted into thiadiazoles by treatment with halogenated reagents followed by nucleophilic substitution and ring closure.
Use of α-haloketones or α-halo carbonyl compounds: These electrophilic species react with mercapto or hydrazino groups to form the thiadiazole ring via nucleophilic substitution and subsequent cyclization.
These methods provide flexibility in substitution patterns on the thiadiazole ring, enabling the introduction of various functional groups at different positions.
Attachment of the Methylamino-Propan-2-one Side Chain
The propan-2-one moiety with a methylamino substituent can be introduced by:
Nucleophilic substitution of α-haloketones: The α-haloketone derivatives of the thiadiazole ring can be reacted with methylamine under mild conditions to yield the methylamino-substituted propan-2-one side chain.
Reductive amination of corresponding ketones: The ketone functionality at the propan-2-one position can be subjected to reductive amination with methylamine and reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
One-pot multicomponent reactions: Recent advances include multicomponent reactions where the thiadiazole ring, the propan-2-one backbone, and the methylamino group are assembled in a single step, improving atom economy and reducing reaction times.
Representative Preparation Routes
Detailed Example Synthesis
A typical synthesis may proceed as follows:
Synthesis of 4-amino-3-mercapto-1,2,4-triazole: Starting from hydrazine derivatives and thiourea, the mercapto-triazole is obtained.
Cyclocondensation with α-chloroacetone: Refluxing 4-amino-3-mercapto-1,2,4-triazole with α-chloroacetone in acetic acid leads to formation of the thiadiazole ring fused with the propan-2-one structure.
Nucleophilic substitution with methylamine: The α-chloropropan-2-one moiety reacts with methylamine, replacing the chlorine atom with a methylamino group, yielding This compound .
Purification and characterization: The product is purified by crystallization or chromatography and characterized by NMR, MS, and IR spectroscopy to confirm structure.
Notes on Reaction Conditions and Optimization
Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid are commonly used to facilitate cyclization.
Solvent choice: Polar solvents like acetic acid, methanol, or ethanol are preferred for solubility and reaction efficiency.
Temperature: Reflux conditions (80–120 °C) are typical for cyclization steps; nucleophilic substitution with methylamine can occur at room temperature or mild heating.
Reaction time: Varies from 1 hour to several hours depending on the step and scale.
Yields: Generally high (70–97%) for well-optimized protocols.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with α-haloketones | 4-Amino-3-mercapto-1,2,4-triazole + α-chloroacetone | Formation of thiadiazole ring fused with propan-2-one | High yield, regioselective | Requires careful control of conditions |
| Nucleophilic substitution with methylamine | α-Haloketone-thiadiazole intermediate + methylamine | Introduction of methylamino group | Mild conditions, straightforward | Potential side reactions if not controlled |
| Reductive amination | Ketone intermediate + methylamine + reducing agent | Formation of methylamino-propan-2-one | High selectivity | Requires reducing agents, longer reaction time |
| One-pot multicomponent reactions | 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole + α-haloketone + methylamine | Simultaneous ring formation and side chain introduction | Atom economy, time-saving | Limited substrate scope |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
